2-(2-Chloro-acetylamino)-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester
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Overview
Description
2-(2-Chloro-acetylamino)-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C16H16ClNO3S and its molecular weight is 337.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis of Derivatives : A study conducted by Gol'dfarb et al. (1986) explores the acylaminomethylation of 2-acylthiophenes and related compounds, leading to the formation of 4- and 5-(N-chloroacetylamino) methyl derivatives, indicating a method for generating novel thiophene derivatives potentially useful for further chemical synthesis and applications (Gol'dfarb, Yakubov, & Belen’kii, 1986).
Antioxidant and Antitumor Evaluation
- Biological Activity : The work by Gouda and Abu-Hashem (2011) utilizes a thiophene derivative as a key intermediate in the synthesis of compounds subjected to antioxidant and antitumor evaluations, demonstrating the potential medical research applications of thiophene derivatives in developing treatments or studying disease mechanisms (Gouda & Abu-Hashem, 2011).
Electrochemical and Electrochromic Properties
- Conducting Polymers : Sacan et al. (2006) and Camurlu et al. (2005) have investigated thiophene derivatives for their electrochromic properties, leading to the development of conducting polymers that change color in response to electrical stimulation. These findings have implications for the development of smart materials and devices (Sacan, Çırpan, Camurlu, & Toppare, 2006); (Camurlu, Çırpan, & Toppare, 2005).
Novel Dye Synthesis
- Dye Properties : Rangnekar and Sabnis (2007) explored the synthesis of novel styryl dyes from thiophene derivatives, emphasizing the compound's utility in creating materials with specific fluorescence and dyeing properties, relevant for textiles and materials science (Rangnekar & Sabnis, 2007).
Chemical Reactions and Mechanisms
- Chemical Transformations : Research by Pedersen and Carlsen (1977) on the synthesis of bis(dimethylamino)thieno[2,3-b]pyridines from thiophene derivatives showcases the compound's versatility in chemical reactions, contributing to the synthesis of complex heterocyclic compounds (Pedersen & Carlsen, 1977).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-3-21-16(20)14-12(11-6-4-10(2)5-7-11)9-22-15(14)18-13(19)8-17/h4-7,9H,3,8H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIBJQATNJJSCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352314 |
Source
|
Record name | Ethyl 2-(2-chloroacetamido)-4-(4-methylphenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138098-81-4 |
Source
|
Record name | Ethyl 2-(2-chloroacetamido)-4-(4-methylphenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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